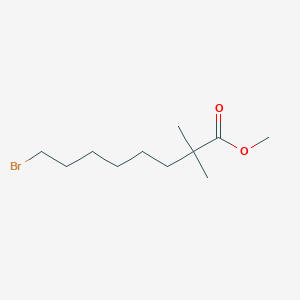
Bis(2-iodoethoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-iodoethoxy)methane is an organic compound with the molecular formula C5H10I2O2 It is a derivative of ethane, where two iodine atoms are substituted at the 1 and 2 positions, and the ethoxy and methoxy groups are attached to the ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-iodoethoxy)methane typically involves the reaction of ethylene glycol with iodine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually involve:
Temperature: 0-25°C
Solvent: Methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-iodoethoxy)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding ethane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of ethoxy and methoxy derivatives with different functional groups.
Oxidation: Formation of ethoxy and methoxy aldehydes or acids.
Reduction: Formation of ethane derivatives with reduced iodine content.
Aplicaciones Científicas De Investigación
Bis(2-iodoethoxy)methane has several applications in scientific research, including:
Biology: Studied for its potential use in radiolabeling and imaging techniques.
Medicine: Investigated for its potential as a radiopharmaceutical for diagnostic imaging.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-iodoethoxy)methane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the reactivity and stability of the compound. The ethoxy and methoxy groups can also interact with other molecules through hydrogen bonding and van der Waals forces, affecting the overall behavior of the compound in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Iodo-2-(2-methoxyethoxy)ethane
- 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
Uniqueness
Bis(2-iodoethoxy)methane is unique due to the presence of two iodine atoms, which impart distinct chemical properties compared to its analogs
Propiedades
IUPAC Name |
1-iodo-2-(2-iodoethoxymethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYSNYIULZGPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)OCOCCI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B8264752.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate](/img/structure/B8264755.png)








![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)


